Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-

Description

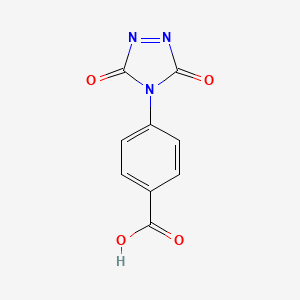

Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-, is a heterocyclic benzoic acid derivative featuring a 1,2,4-triazolidine-3,5-dione moiety attached to the para position of the benzene ring. This compound serves as a critical intermediate in medicinal and radiochemistry due to its reactive triazolidinedione group, which enables facile conjugation with other functional groups . Its synthesis typically involves multi-step reactions, such as condensation of triazole precursors with benzoic acid derivatives under reflux conditions . The compound is cataloged under CAS 819078-63-2, with a molecular formula inferred as C₉H₇N₃O₄ (calculated molecular weight: 221.17 g/mol) based on structural analysis .

Structure

3D Structure

Properties

CAS No. |

52203-74-4 |

|---|---|

Molecular Formula |

C9H5N3O4 |

Molecular Weight |

219.15 g/mol |

IUPAC Name |

4-(3,5-dioxo-1,2,4-triazol-4-yl)benzoic acid |

InChI |

InChI=1S/C9H5N3O4/c13-7(14)5-1-3-6(4-2-5)12-8(15)10-11-9(12)16/h1-4H,(H,13,14) |

InChI Key |

IECXGDMYPIKURA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)N=NC2=O |

Origin of Product |

United States |

Preparation Methods

Formation of Ethyl 2-((4-(Ethoxycarbonyl)Phenyl)Carbamoyl)Hydrazine-1-Carboxylate

The synthesis begins with the reaction of ethyl 4-isocyanatobenzoate and ethyl carbazate in toluene under inert conditions. Key steps include:

-

Reagents :

-

Ethyl 4-isocyanatobenzoate (1.0 equiv.)

-

Ethyl carbazate (1.0 equiv.)

-

Toluene (solvent)

-

-

Conditions :

-

Dropwise addition at 0°C, followed by stirring at room temperature for 8–24 hours.

-

-

Workup :

Cyclization to 4-(3,5-Dioxo-1,2,4-Triazolidin-4-yl)Benzoic Acid

The intermediate undergoes cyclization under strongly basic conditions:

Oxidation to Triazolinedione Derivative

The urazole is oxidized to the final product using trichloroisocyanuric acid (TCICA) :

-

Reagents :

-

TCICA (0.2–0.33 equiv.)

-

Ethyl acetate (solvent)

-

-

Conditions :

-

Workup :

Alternative Oxidation Methods

Use of DABCO-Bromine Complex

In some protocols, DABCO-Br (1,4-diazabicyclo[2.2.2]octane-bromine complex) serves as the oxidizing agent:

Comparative Analysis of Oxidants

TCICA is preferred due to faster reaction times and higher yields, though it requires careful stoichiometric control to avoid over-oxidation.

One-Pot Synthesis from Benzoic Acid Derivatives

A streamlined approach involves direct reaction of 3-(chlorosulfonyl)benzoic acid with sodium azide:

-

Reagents :

-

Conditions :

-

Vigorous stirring at ambient temperature for 1 hour.

-

-

Workup :

-

Yield :

Critical Factors in Synthesis

Solvent Selection

Temperature Sensitivity

Chemical Reactions Analysis

Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolidine ring is replaced by other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-. For instance, compounds featuring similar structural motifs have shown promising results against various cancer cell lines. In a study published in the Journal of Research in Pharmacy, specific derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines . The research highlighted that modifications to the triazolidin structure could enhance anticancer efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. A study focused on synthesizing new derivatives of triazole and benzothiazole demonstrated that certain analogs derived from benzoic acid exhibited notable antibacterial effects against a range of bacterial strains . This suggests potential applications in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- is typically achieved through various chemical reactions involving triazole derivatives and benzoic acid. Characterization techniques such as NMR and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoic acid derivatives. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence the compound's pharmacological properties. For example:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases solubility and activity |

| Nitro Group | Enhances anticancer activity |

| Alkyl Groups | Modulates lipophilicity |

Anticancer Research

A notable case study involved testing a series of compounds based on benzoic acid derivatives against multiple cancer cell lines at the National Cancer Institute. One derivative demonstrated an inhibition rate of over 84% against leukemia cells (MOLT-4), indicating its potential as a lead compound for further development .

Antimicrobial Testing

In another case study focusing on antimicrobial properties, several synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds derived from benzoic acid showed significant inhibition zones compared to standard antibiotics, suggesting their utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Positional Isomers

- Benzoic Acid, 3-(1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl)- (CAS 939999-24-3) This meta-substituted isomer (molecular formula: C₉H₇N₃O₃, MW: 205.17 g/mol) replaces the triazolidinedione group at the meta position.

4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid (CAS 1087784-49-3)

This variant (purity: 95%) may represent a regioisomer with the triazolidinedione nitrogen at position 1 instead of 4. Such differences could influence hydrogen-bonding interactions and solubility, though detailed studies are lacking .

Functional Derivatives with Modified Triazole/Triazolidine Groups

- 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic Acid This derivative (MW: ~266.28 g/mol) replaces the dioxo groups with amino and methylthio substituents. The methylthio group enhances lipophilicity, improving membrane permeability. In vitro studies demonstrate potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ values comparable to standard chemotherapeutics) .

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)-N-(4-fluorobenzyl)benzene Sulfonamide

The addition of a sulfonamide group increases solubility in aqueous media, making it suitable for radiopharmaceutical applications. Synthesized in two steps (17% yield), this derivative highlights the versatility of the parent compound in drug conjugation .

Carbamate and Peptide Conjugates

Di-tert-butyl {[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzyl]oxy} Carbamate (14)

This carbamate-protected derivative (synthesized in five steps) is designed for controlled release in targeted therapies. The tert-butyl groups enhance stability during storage, while the carbamate linkage allows enzymatic cleavage in vivo .BIIE 0246 (Arg-Dioxo-Triazolidine Conjugate)

A neuropeptide Y Y4 receptor antagonist incorporating the triazolidinedione moiety. The compound demonstrates high selectivity (α = 0.74–1.85) due to synergistic interactions between the triazolidinedione and argininamide groups .

Structural and Functional Analysis

Key Properties Comparison

Biological Activity

Chemical Identity

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid, also known as Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-, has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 221.17 g/mol

- CAS Number : 52203-73-3

This compound features a triazolidinone ring fused to a benzoic acid moiety, which is significant for its biological activity.

The biological activity of 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid is primarily attributed to its ability to interact with specific enzymes and proteins. The triazolidinone ring can inhibit certain enzyme activities, leading to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid exhibit notable antimicrobial properties. Specifically:

- Antibacterial Effects : Studies have shown that compounds similar to 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid possess activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, certain synthesized derivatives demonstrated comparable efficacy to established antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid | Staphylococcus aureus | Comparable to ampicillin |

| 4-(3-chloro-4-methoxybenzoic acid) | Escherichia coli | 50% efficacy compared to ampicillin |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. It appears to modulate protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical in cancer cell survival and proliferation .

Case Studies

A notable study evaluated various benzoic acid derivatives for their biological activities. The findings highlighted that:

- Compound Interaction : Certain compounds significantly enhanced cathepsins B and L activities in human fibroblasts.

- Cell Viability : At concentrations of 1 and 10 μg/mL, these compounds did not exhibit cytotoxicity while promoting proteasomal activity .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate low cytotoxicity at effective concentrations; however, further toxicological evaluations are necessary for clinical applications.

Q & A

Q. What are the common synthetic routes for Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as the condensation of 4-aminobenzoic acid derivatives with carbonyl-containing reagents. For example, a five-step synthesis was reported starting with functionalization of the benzoic acid backbone, followed by cyclization to form the triazolidin-dione moiety. Key steps include refluxing in absolute ethanol with glacial acetic acid as a catalyst and purification via solvent evaporation and filtration . Optimization focuses on controlling reaction time (e.g., 4 hours for cyclization), temperature (reflux conditions), and stoichiometric ratios to improve yields (e.g., 17% yield reported in one pathway) .

Q. What spectroscopic and chromatographic methods are employed for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure, particularly the triazolidin-dione ring protons (δ 8.2–10.5 ppm for NH groups) and aromatic protons on the benzoic acid moiety .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) verify the triazolidin-dione and carboxylic acid groups .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., m/z 493.61 for C₂₇H₃₅N₅O₄) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (e.g., >95% purity) is achieved using reverse-phase columns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity sites. For example, the triazolidin-dione ring exhibits high electron density, making it prone to nucleophilic attacks. Solvent effects (e.g., DMSO) are modeled using polarizable continuum models (PCM), with regression analyses (R² > 0.98) validating theoretical vs. experimental spectral data .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Crystallization is hindered by the compound’s flexibility and polar functional groups. Strategies include:

- Co-crystallization: Using small-molecule co-formers to stabilize the lattice.

- High-Resolution Data Collection: Synchrotron radiation improves data quality for twinned or low-symmetry crystals.

- Software Tools: SHELXL refines structures against high-resolution data, leveraging constraints for disordered regions .

Q. How do structural modifications influence its biological activity, and what assays are used to evaluate this?

- Antimicrobial Assays: Modifications at the triazolidin-dione N-atoms (e.g., alkylation) are tested against bacterial strains via broth microdilution (MIC values).

- Anticancer Screening: MTT assays measure cytotoxicity in cancer cell lines (e.g., IC₅₀ values), with structure-activity relationships (SAR) revealing that electron-withdrawing groups enhance activity .

- Enzymatic Inhibition: Kinase inhibition is assessed via fluorescence-based assays, with molecular docking (AutoDock Vina) guiding design .

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions often arise from variations in assay protocols or compound purity. Mitigation strategies include:

- Standardized Protocols: Adherence to CLSI guidelines for antimicrobial testing.

- Batch Reproducibility: HPLC and NMR validation of each synthesized batch.

- Meta-Analysis: Cross-referencing data from multiple studies (e.g., comparing IC₅₀ values under identical cell culture conditions) .

Methodological Considerations

Q. What experimental precautions are critical for handling this compound?

Q. How is the compound’s stability evaluated under physiological conditions?

- pH Stability: Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC over 24 hours.

- Thermal Stability: Thermogravimetric analysis (TGA) assesses decomposition temperatures (e.g., >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.